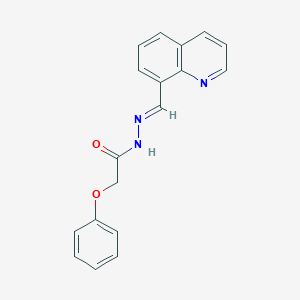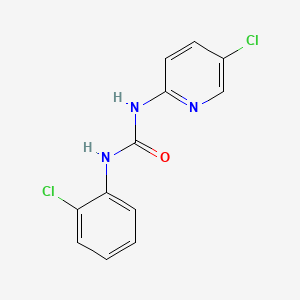
2-phenoxy-N'-(8-quinolinylmethylene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxy-N'-(8-quinolinylmethylene)acetohydrazide is a synthesized compound known for its various applications in chemical research, including its role in forming Schiff bases through condensation reactions. These compounds are studied for their potential in various fields, including as inhibitors and for their structural properties.
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions between appropriate aldehydes and hydrazides in methanol solution. For instance, a related compound, (E)-N'-(5-chloro-2-hydroxybenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate Schiff-base, was synthesized using 5-chloro-2-hydroxybenzaldehyde and 2-(quinolin-8-yloxy)acetohydrazide (Li Jia-ming, 2009).
Molecular Structure Analysis
Structural characterization often involves various techniques including 1H NMR, IR, elemental analysis, and X-ray single crystal diffraction. The mentioned compound crystallizes in an orthorhombic space group and exhibits a one-dimensional infinite chain structure through hydrogen bonding (Li Jia-ming, 2009).
Chemical Reactions and Properties
Acetohydrazide derivatives undergo several chemical reactions, leading to the formation of compounds with potential antimicrobial activities or as corrosion inhibitors. For example, hydroxyquinoline reacts with ethyl chloroacetate to form ethyl (quinolin-8-yloxy)acetate, which, upon further reactions, yields a variety of biologically active compounds (Maqbool Ahmed et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as their crystal structure and hydrogen bonding patterns, contribute significantly to their stability and reactivity. The detailed crystallographic analysis provides insights into their solid-state organization and potential intermolecular interactions.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, potential for forming stable structures, and interaction with metals, are central to understanding the applications of these compounds. Their corrosion inhibition properties and interaction with biological targets are areas of significant interest.
For more specific information on "2-phenoxy-N'-(8-quinolinylmethylene)acetohydrazide," further research focusing directly on this compound would be required, as the current literature primarily provides insights into closely related compounds.
References
- (Li Jia-ming, 2009) - Synthesis and Crystal Structure of a related Schiff base.
- (Maqbool Ahmed et al., 2006) - Synthesis and antimicrobial activity of related compounds.
科学的研究の応用
Corrosion Inhibition
One of the notable applications of acetohydrazide derivatives, including compounds similar to 2-phenoxy-N'-(8-quinolinylmethylene)acetohydrazide, is as corrosion inhibitors. For instance, studies have demonstrated that certain acetohydrazides can effectively inhibit the corrosion of mild steel in acidic solutions. Their efficacy increases with concentration, acting through the adsorption of inhibitor molecules onto the metal surface, thus forming a protective film. This property has been validated through various methods including electrochemical measurements and microscopic observations (Yadav et al., 2015).
Antimicrobial Activity
Another significant application of these compounds is in antimicrobial activity. For instance, the synthesis of specific acetohydrazide derivatives has shown to produce compounds with notable inhibition of bacterial and fungal growth. This antimicrobial property is crucial for developing new therapeutic agents against various pathogens (Ahmed et al., 2006).
Anticonvulsant Agents
Derivatives of 2-phenoxy-N'-(8-quinolinylmethylene)acetohydrazide have also been explored for their potential as anticonvulsant agents. Research into novel quinoxaline derivatives, for example, has identified compounds with promising anticonvulsant activities, characterized through various spectral data and elemental analysis. This exploration contributes to the development of new medications for managing seizure disorders (Alswah et al., 2013).
Optical Applications
Additionally, certain acetohydrazide compounds have been studied for their nonlinear optical properties, which are essential for applications in optical devices such as limiters and switches. These properties highlight the potential of acetohydrazides in the field of optoelectronics, showcasing their ability to contribute to the development of advanced optical materials (Naseema et al., 2010).
将来の方向性
The future directions of “2-phenoxy-N’-(8-quinolinylmethylene)acetohydrazide” research could involve designing new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to explore new pharmacologically interesting compounds of widely different composition .
特性
IUPAC Name |
2-phenoxy-N-[(E)-quinolin-8-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(13-23-16-9-2-1-3-10-16)21-20-12-15-7-4-6-14-8-5-11-19-18(14)15/h1-12H,13H2,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARWOZAMWPSTJM-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724280 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)
![1-({4-methyl-5-[1-(1H-1,2,3-triazol-1-ylacetyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5553288.png)
![ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate](/img/structure/B5553295.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(2E)-3-phenylprop-2-en-1-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553307.png)
![(4aR*,7aS*)-N,N-dimethyl-4-(3-phenylpropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5553315.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5553325.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B5553328.png)

